molecular formula C5H11F2NO B12901286 3-((2,2-Difluoroethyl)amino)propan-1-ol

3-((2,2-Difluoroethyl)amino)propan-1-ol

Cat. No.: B12901286
M. Wt: 139.14 g/mol
InChI Key: HUMOPTSGUIUNKM-UHFFFAOYSA-N
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Description

3-((2,2-Difluoroethyl)amino)propan-1-ol is a chemical compound with the molecular formula C6H13F2NO and a molecular weight of 153.17 g/mol . It is known for its unique structure, which includes a difluoroethyl group attached to an amino-propanol backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,2-Difluoroethyl)amino)propan-1-ol typically involves the reaction of 2,2-difluoroethylamine with 3-chloropropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((2,2-Difluoroethyl)amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2,2-Difluoroethyl)amino)propan-1-ol is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2,2-Difluoroethyl)amino)propan-1-ol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol
  • 3-((2,2-Difluoroethyl)amino)butan-1-ol
  • 3-((2,2-Difluoroethyl)amino)pentan-1-ol

Uniqueness

3-((2,2-Difluoroethyl)amino)propan-1-ol is unique due to its specific combination of a difluoroethyl group and an amino-propanol backbone. This structure imparts distinct chemical and physical properties, making it valuable in various research applications .

Properties

Molecular Formula

C5H11F2NO

Molecular Weight

139.14 g/mol

IUPAC Name

3-(2,2-difluoroethylamino)propan-1-ol

InChI

InChI=1S/C5H11F2NO/c6-5(7)4-8-2-1-3-9/h5,8-9H,1-4H2

InChI Key

HUMOPTSGUIUNKM-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(F)F)CO

Origin of Product

United States

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